

N-Acetyl Guanosine experimental administration routes

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Compound Focus: N-Acetyl Guanosine

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Summary of Experimental Administration Parameters

Compound	Subject	Administration Route	Dosage	Regimen & Duration	Key Findings	Reference
N-Acetylglucosamine	Healthy Japanese adults (human)	Oral (dietary supplement)	500 or 1000 mg/day	Once daily for 16 weeks	Improved cartilage metabolism biomarkers in a subgroup; no adverse effects	[1]
Guanosine	Mice (C57BL/6)	Intraperitoneal (IP)	8 mg/kg	Once daily for 7 days, starting 24 hrs post-stroke	Improved long-term functional recovery after stroke	[2]
Guanosine	Mice (C57 black) & Rats (Sprague-Dawley)	Intraperitoneal (IP)	30 mg/kg	Single dose, 2 hours before ischemia	Protected against renal ischemic injury	[3]
Guanosine	Mice	Oral (per os)	7.5 mg/kg	Single dose, 75 minutes	Prevented seizures	[4]

Compound	Subject	Administration Route	Dosage	Regimen & Duration	Key Findings	Reference
				before challenge	induced by glutamatergic agents	
Guanosine / Inosine	Pigs	Intravenous (IV)	1 mmol/L (combined with Lactate Ringer's solution)	During fluid resuscitation after hemorrhagic shock	No significant improvement in survival or hemodynamics	[5]

Detailed Experimental Protocols

Here are more detailed methodologies for the key experiments cited above, which you can adapt for your research.

Oral Administration of N-Acetylglucosamine in Humans

This protocol is based on a randomized, double-blind, placebo-controlled clinical trial [1].

- **Test Substance:** N-Acetylglucosamine (GlcNAc) from a commercial chitin hydrolysate.
- **Formulation:** The GlcNAc and placebo were provided as a powder, indistinguishable in taste and appearance, designed to be dissolved in a cup of water before consumption [1].
- **Dosage Groups:** Subjects were allocated to receive a placebo, 500 mg/day of GlcNAc, or 1000 mg/day of GlcNAc [1].
- **Regimen:** Administration was once per day for a total of 16 weeks [1].
- **Efficacy Assessment:** Effects were evaluated using biomarkers for type II collagen metabolism (C2C and PIICP) in serum at baseline and during the intervention [1].
- **Safety Assessment:** Included physical parameters, hematology, blood biochemistry, and urinalysis [1].

Intraperitoneal Administration of Guanosine in a Mouse Stroke Model

This protocol is based on a study investigating the delayed effects of guanosine on stroke recovery [2].

- **Animal Model:** Male C57BL/6J mice (20-25 g) with photothrombosis (PT)-induced focal stroke.
- **Drug Preparation:** Guanosine was dissolved in sterile saline to a concentration of 0.5 mg/mL [2].
- **Dosing Regimen:** 8 mg/kg was administered via intraperitoneal (IP) injection.

- **Treatment Timeline:** The first dose was given **24 hours** after the induction of stroke. Administration continued once daily for **7 consecutive days** [2].
- **Outcome Measures:** Functional recovery was assessed using behavioural tests (mNSS, grid walking, cylinder test) up to 28 days post-stroke. Neurogenesis and angiogenesis were also evaluated [2].

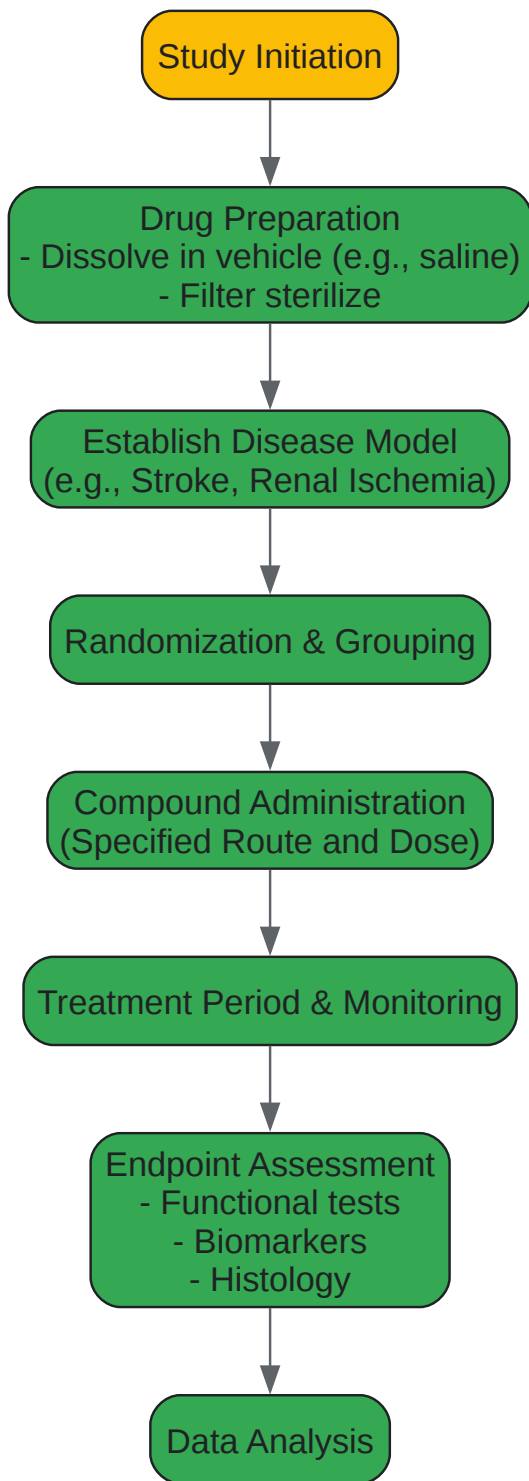
Intraperitoneal Administration of Guanosine in a Renal Ischemia Model

This protocol is based on a study examining protection against kidney injury [3].

- **Animal Model:** Male C57 black mice and Sprague-Dawley rats subjected to bilateral renal artery clamping.
- **Drug Preparation:** Guanosine was dissolved in 0.9% saline [3].
- **Dosing Regimen:** A single **30 mg/kg** dose was administered via intraperitoneal (IP) injection [3].
- **Treatment Timeline:** The injection was given **2 hours before** the ischemic surgery to ensure elevated plasma levels during the procedure [3].
- **Outcome Measures:** Renal function (serum creatinine), GTP levels, and apoptosis (TUNEL staining) were assessed.

Experimental Workflow Visualization

The diagram below outlines a generalized workflow for a preclinical efficacy study of guanosine, based on the protocols from the searched studies.



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Application Notes for Researchers

- **Compound Specificity:** The biological activities and protocols for N-Acetylglucosamine (a sugar derivative for joint health) and Guanosine (a neuroprotective purine nucleoside) are distinct and not interchangeable [1] [3] [2]. Ensure you are working with the correct compound for your research objectives.
- **Route Considerations:** The most robust *in vivo* data for guanosine involves intraperitoneal administration, which is common for preclinical proof-of-concept studies. Oral bioavailability, while demonstrated, may require dose optimization [4]. Intravenous administration showed no significant benefit in a large animal model of hemorrhagic shock, suggesting context-dependent efficacy [5].
- **Dosing Windows:** The timing of administration is critical. The neuroprotective effect of guanosine in stroke was observed even with a delayed 24-hour post-injury treatment, which is highly relevant for clinical translation [2].

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